molecular formula C6H12ClNO4S B6274829 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2731014-22-3

3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6274829
CAS No.: 2731014-22-3
M. Wt: 229.7
InChI Key:
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Description

3-Amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, a mixture of diastereomers, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with an amino group, a methanesulfonyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but the compound's functional groups play a crucial role in its activity.

Comparison with Similar Compounds

  • 3-Amino-1-methanesulfonylcyclobutane-1-carboxylic acid

  • 1-Methanesulfonylcyclobutane-1-carboxylic acid

  • 3-Amino-1-carboxycyclobutane

Uniqueness: 3-Amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride stands out due to its combination of functional groups, which provides it with unique chemical properties compared to similar compounds

Properties

CAS No.

2731014-22-3

Molecular Formula

C6H12ClNO4S

Molecular Weight

229.7

Purity

90

Origin of Product

United States

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